1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone
描述
属性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-2-3-5-15(14)22-10-16(20)19-7-6-13-12(9-19)8-17-11-18-13/h2-5,8,11H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHMWYKNVJBZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxyphenoxy Moiety: This step often involves an etherification reaction where the ethanone intermediate reacts with 2-methoxyphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy moiety, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrido[4,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their function, while the methoxyphenoxy moiety may enhance binding affinity and specificity.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues with Pyridopyrimidine Cores
The pyridopyrimidine scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key structural analogs:
| Compound | Substituents | Molecular Weight | Key Features | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 2-methoxyphenoxy ethanone | Not reported | Polar aromatic substituent; moderate lipophilicity | Hypothesized kinase inhibition | |
| 4-(2-Methoxyphenoxy)-2-(pyrrolidin-1-yl)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-ylmethanone | Pyrrolidinyl, 2-methoxyphenyl methanone | 460.53 | Dual methoxyphenyl groups; increased steric bulk | Not reported | |
| 6ZM: 1-{2-[(2,3-Dihydro-1H-inden-2-yl)amino]-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl}ethan-1-one | Indenylamino group | 300.38 | Hydrophobic substituent; enhanced π-π interactions | Autotaxin inhibitor (IC50 ~0.8 µM) | |
| Solangeprasum (GCPR6 inverse agonist) | Difluorophenoxy piperidinyl, oxolan-3-yl amino | Not reported | Fluorinated aromatic group; carbohydrate-like moiety | Antiparkinsonian activity | |
| (2-(6-Chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(imidazo[1,5-a]pyridin-1-yl)methanone | Chloropyridinyl, methoxyethoxy, imidazopyridinyl | Not reported | Halogenation; heteroaromatic substituent | Not reported |
Key Structural and Functional Differences
- Substituent Effects: The target compound’s 2-methoxyphenoxy group provides a balance of hydrophilicity (ether oxygen) and aromaticity, contrasting with analogs like 6ZM, which has a hydrophobic indenylamino group favoring protein-binding pockets . Solangeprasum’s difluorophenoxy and oxolanyl groups introduce stereochemical complexity and fluorine-mediated metabolic stability, absent in the target compound .
- Synthetic Routes: Synthesis of analogs often involves coupling reactions (e.g., amide bond formation, nucleophilic substitution) under conditions similar to those in (e.g., triethylamine-mediated alkylation) . The target compound may require regioselective introduction of the 2-methoxyphenoxy group via SNAr or Ullmann coupling.
- Solangeprasum’s GPCR6 inverse agonism highlights the scaffold’s versatility in receptor targeting, though substituent specificity dictates activity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2-methoxyphenoxy group likely reduces logP compared to halogenated analogs (e.g., ’s dichlorophenyl derivative), improving aqueous solubility .
- Metabolic Stability : Methoxy groups are prone to demethylation, whereas fluorinated analogs (e.g., Solangeprasum ) exhibit enhanced stability .
生物活性
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The unique structural features of this compound contribute to its diverse biological effects.
Chemical Structure
The molecular formula of the compound is C17H18N2O3, with a molecular weight of approximately 298.34 g/mol. The structure includes a dihydropyrido[4,3-d]pyrimidine core linked to a methoxyphenoxy group, which is critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Regulation : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The half-maximal inhibitory concentration (IC50) values range significantly depending on the cell line and experimental conditions.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | A549 | 15.6 μM | |
| Antitumor | NCI-H1975 | 0.297 μM | |
| Antimicrobial | E. coli | Not specified |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In vitro Evaluation : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity against A549 and NCI-H1975 cells, with mechanisms involving apoptosis induction confirmed via flow cytometry analysis.
- Structure-Activity Relationship (SAR) : Research focused on modifying the methoxyphenoxy group revealed that changes in substituents significantly impacted the biological activity. Compounds with electron-withdrawing groups showed enhanced antitumor efficacy compared to those with electron-donating groups.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in tumor progression, providing insights into its mechanism of action and guiding future modifications for improved efficacy.
常见问题
Q. What are the key synthetic routes for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(2-methoxyphenoxy)ethanone?
The synthesis involves multi-step reactions:
- Step 1: Formation of the pyrido[4,3-d]pyrimidine core via cyclization of precursor amines and carbonyl derivatives under reflux conditions (e.g., ethanol, 80°C).
- Step 2: Etherification of the 2-methoxyphenoxy group using alkyl halides (e.g., chloroethanone derivatives) and bases like potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF) .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical factors: Temperature control (±2°C) and solvent selection to avoid side reactions (e.g., hydrolysis of the methoxy group).
Q. How is the structural integrity of this compound verified post-synthesis?
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., δ ~2.35 ppm for methyl groups, δ ~7.2–8.6 ppm for aromatic protons) .
- LC-MS : High-resolution MS to validate molecular weight (e.g., observed [M+H]⁺ vs. calculated m/z) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .
Q. What preliminary assays are recommended to assess its biological activity?
- Kinase inhibition assays : Use ADP-Glo™ kinase assays to screen for activity against kinases (e.g., EGFR, VEGFR) at 10 µM concentration .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility testing : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can researchers optimize the reaction yield of the pyrido[4,3-d]pyrimidine core?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings to improve regioselectivity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% purity .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) and identify interactions .
Q. How to resolve contradictions in bioactivity data across experimental models?
- Cross-model validation : Compare results from in vitro (cell lines) and ex vivo (primary cell) assays to rule out model-specific artifacts .
- Metabolic stability testing : Assess hepatic microsomal stability (e.g., human liver microsomes) to determine if rapid degradation explains inconsistent activity .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
Q. What strategies elucidate the compound’s mechanism of action at the molecular level?
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with purified kinase domains .
- CRISPR-Cas9 knockout : Generate kinase-null cell lines to confirm target specificity .
Q. How to address poor aqueous solubility for in vivo studies?
- Prodrug design : Introduce phosphate or PEGylated groups at the ethanone moiety .
- Nanoparticle formulation : Use PLGA-based nanoparticles (size: 150–200 nm) to enhance bioavailability .
- Co-solvent systems : Test cyclodextrin complexes or Cremophor EL®/ethanol mixtures .
Methodological Challenges & Data Analysis
Q. How to mitigate degradation during long-term stability studies?
- Forced degradation assays : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- UPLC-MS monitoring : Track degradation products (e.g., demethylation of the methoxy group) with quadrupole-time-of-flight (Q-TOF) MS .
Q. What statistical approaches validate dose-response relationships in heterogeneous datasets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
